2-fluoro-N-methylbenzamide
Overview
Description
2-Fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 2-position and a N-methylamide group . The InChI code for this compound is 1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed.Scientific Research Applications
Fluorination Reactions
- Iron-Catalyzed Fluorination: 2-Fluoro-N-methylbenzamides are utilized in mild amide-directed fluorination reactions mediated by iron. This process chemoselectively transfers fluorine to provide fluorides with broad substrate scope and functional group tolerance, without needing noble metal additives. The reaction likely involves short-lived radical intermediates with direct iron-mediated fluorine transfer (Groendyke, AbuSalim, & Cook, 2016).
Molecular and Structural Studies
- Intramolecular Hydrogen Bonding Study: Ortho-fluoro- and ortho-chloro-N-methylbenzamides, including 2-fluoro derivatives, have been studied for their conformational behavior. This research quantifies how the -F substituent can fine-tune the rigidity of the oligomer backbone, impacting the shape and flexibility through noncovalent intramolecular interactions (Galan et al., 2009).
- Analysis of Spin-Spin Couplings: 2-Fluorobenzamide and its N-methyl derivative exhibit unique spin-spin couplings in magnetic resonance studies, indicating specific interactions and hydrogen bonds not present in similar amides without the fluorine substitution (Rae, Weigold, Contreras, & Biekofsky, 1993).
Synthesis and Chemical Properties
- Convenient Synthesis Method: There's a documented method for the concise synthesis of 2-Fluoro-N-methylbenzamide, highlighting its accessibility for further research and application (Xu, Xu, & Zhu, 2013).
- Pathway Study for Nonlinear Optical Properties: A study on the synthetic pathway of 2-fluoro-N,N-diphenylbenzamide, a related compound, reveals insights into its opto-electrical properties. This kind of research can inform similar studies on this compound (Raveendiran et al., 2022).
Therapeutic Applications and Biological Studies
- Cytotoxic Activity and Molecular Docking: Novel alpha-aminophosphonates, including those with this compound, demonstrate cytotoxic activity in cancer cell lines, indicating potential therapeutic applications (Poola et al., 2019).
- PET Imaging in Tumors: Compounds like 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide are developed as PET ligands for imaging metabotropic glutamate receptor subtype 1 in tumors, highlighting the diagnostic potential of fluorinated benzamides in medical imaging (Yamasaki et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFMACWWJYORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.